20- to 300-Fold Higher Antibacterial Potency Against Fish Pathogens Compared to Standard Nitrofurans
In a direct in vitro comparison against a panel of fish pathogenic bacteria, Nifurprazine (HB-115) demonstrated antibacterial activity that was twenty to three hundred times greater than that of nitrofurazone, furazolidone, chloramphenicol, or chlortetracycline [1]. The compound achieved complete growth inhibition of Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. at minimal inhibitory concentrations (MICs) as low as 0.01 to 0.04 mcg/mL [1].
| Evidence Dimension | In vitro antibacterial activity (potency factor) |
|---|---|
| Target Compound Data | MIC: 0.01 - 0.04 mcg/mL against multiple fish pathogens |
| Comparator Or Baseline | Nitrofurazone, furazolidone, chloramphenicol, or chlortetracycline |
| Quantified Difference | 20 to 300 times higher potency |
| Conditions | In vitro assay against fish pathogenic bacteria (Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, Vibrio sp.) |
Why This Matters
This large potency advantage over in-class comparators directly reduces the effective dose required in aquaculture settings, impacting both cost-efficiency and environmental load calculations.
- [1] Studies on a new chemotherapeutic agent nifurprazine (HB-115) against fish infectious diseases - Part I. (1970). Fish Pathology, 4(2), 130-137. View Source
